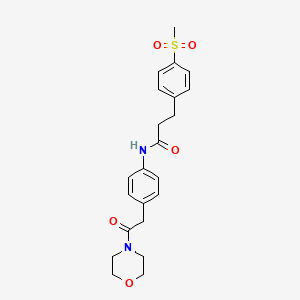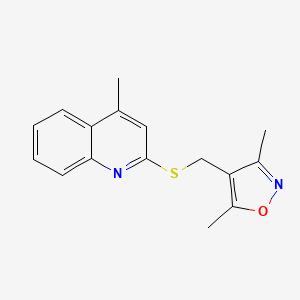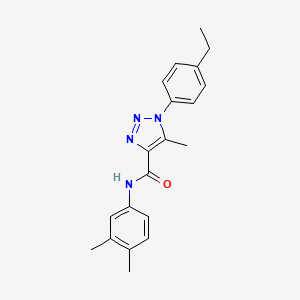![molecular formula C10H18ClF2N B2568676 3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride CAS No. 2305252-22-4](/img/structure/B2568676.png)
3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride, also known as S-877567, is a synthetic compound used in scientific experiments . It has a molecular weight of 225.71 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H17F2N.ClH/c1-9(6-13-7-9)4-8-2-3-10(11,12)5-8;/h8,13H,2-7H2,1H3;1H . This indicates that the molecule consists of a 3-methylazetidine ring attached to a 3,3-difluorocyclopentyl group, and it’s associated with a chloride ion to form a hydrochloride salt . Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is 4 degrees Celsius .科学的研究の応用
Fluorinated Azetidines as Medicinal Chemistry Building Blocks
Fluorinated azetidines, such as 3,3-difluoroazetidines, have been synthesized and evaluated for their potential as building blocks in medicinal chemistry. For example, Van Brabandt and Kimpe (2006) developed a high-yield synthesis of 3,3-difluoroazetidines by monochlorohydroalane reduction of 3,3-difluoroazetidin-2-ones, demonstrating the compound's suitability for further chemical modifications and applications in drug design (Van Brabandt & Kimpe, 2006).
Heterocyclic Compound Synthesis
Research has focused on synthesizing heterocyclic compounds using azetidine and its derivatives as key intermediates. Mangelinckx, Boeykens, and Kimpe (2008) synthesized 2-(dichloromethylene)azetidines, demonstrating their stability and reactivity, which could pave the way for new synthetic pathways in the creation of complex molecules with potential pharmacological activities (Mangelinckx, Boeykens, & Kimpe, 2008).
Scaffold for Highly Functionalized Azetidines
The use of carbohydrate-derived bicyclic azetidin-3-ones as scaffolds for synthesizing highly functionalized azetidines was explored by Martínez and Fleet (2014), highlighting the compound's versatility in generating novel complex azetidines with potential therapeutic benefits (Martínez & Fleet, 2014).
Novel Synthesis Pathways
Explorations into novel synthesis pathways for fluorinated azetidines and their derivatives have been a significant focus. For instance, Bordeau, Frébault, Gobet, and Picard (2006) presented a method for synthesizing 3,3-difluoroazetidinones, offering an alternative route for accessing fluorinated azetidines, which are valuable in drug development and chemical research (Bordeau, Frébault, Gobet, & Picard, 2006).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
将来の方向性
The future directions for the use of this compound would depend on the results of ongoing research and development efforts. As it is a synthetic compound used in scientific experiments , it could potentially be used in a variety of research contexts, including medicinal chemistry, materials science, and more.
特性
IUPAC Name |
3-[(3,3-difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2N.ClH/c1-9(6-13-7-9)4-8-2-3-10(11,12)5-8;/h8,13H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGRUAAXPSMNIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)CC2CCC(C2)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tricyclo[5.2.1.0^{2,6}]decan-8-amine hydrochloride](/img/structure/B2568594.png)


![5-ethoxy-6-ethyl-3-(2-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2568598.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2568599.png)
![Methyl (1R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate;hydrochloride](/img/structure/B2568600.png)

![(4-propyl-4H-1,2,4-triazol-3-yl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2568606.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2568607.png)


![N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2568613.png)

![3-[(2-Chloro-6-fluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2568615.png)